[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol: is a complex organic compound that features a unique structure combining a cyclohexene ring, a pyrrolidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a cyclohexene derivative, followed by the introduction of a methanol group through a hydroxylation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cell membrane receptors, triggering intracellular signaling pathways that lead to various biological responses.
Comparison with Similar Compounds
- [1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl]methanol
- [1-[(4-Methylcyclohexen-1-yl)methyl]-2-pyrrolidinyl]methanol
Uniqueness: The unique structural features of [1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol, such as the presence of both a cyclohexene ring and a pyrrolidine ring, distinguish it from similar compounds
Properties
IUPAC Name |
[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)14-7-5-13(6-8-14)10-16-9-3-4-15(16)11-17/h5,14-15,17H,1,3-4,6-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWKUVQCXOEULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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